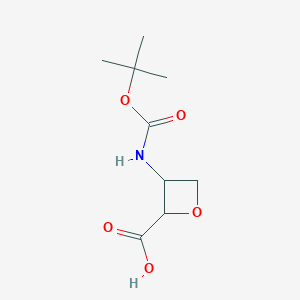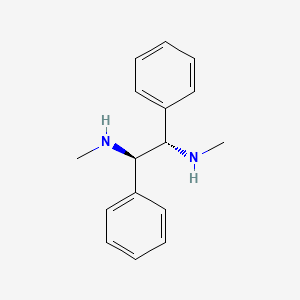
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring substituted with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or starting materials.
Functional Group Introduction: Amino and hydroxyl groups can be introduced through various organic reactions such as nucleophilic substitution or reduction.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including:
Catalysis: Using efficient catalysts to increase yield and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a ligand for studying enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or ionic interactions, influencing the compound’s biological activity. The pyridine ring can participate in π-π interactions or coordinate with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: Lacks the chiral center and hydroxyl group.
3-Hydroxypyridine: Lacks the amino group and chiral center.
®-2-(1-Amino-2-methylpropyl)pyridin-3-ol: The enantiomer of the compound .
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-methylpropyl]pyridin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
LRPBURXXSAQLJJ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=C(C=CC=N1)O)N |
Kanonische SMILES |
CC(C)C(C1=C(C=CC=N1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


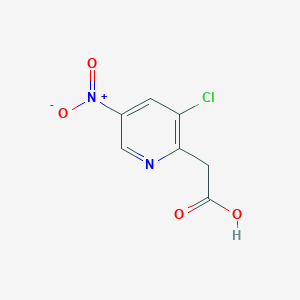



![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
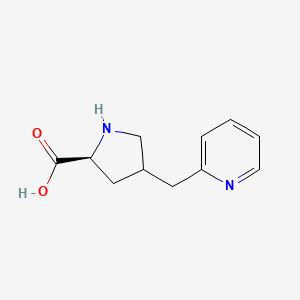
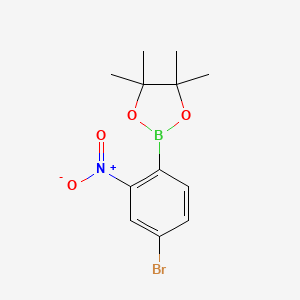

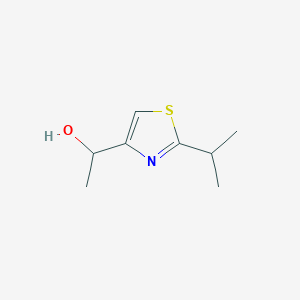
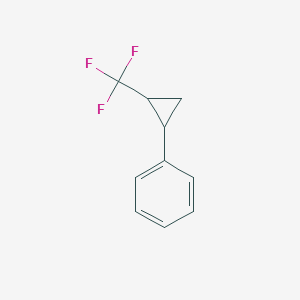
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
